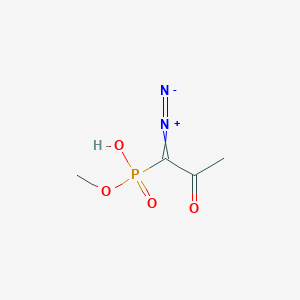

Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate

Description

However, the provided evidence predominantly focuses on its dimethyl and diethyl ester analogs:

- Dimethyl (1-diazo-2-oxopropyl)phosphonate (CAS 90965-06-3)

- Diethyl (1-diazo-2-oxopropyl)phosphonate (CAS 21047-57-4)

These compounds are critical reagents in organic synthesis, particularly for generating alkynes via the Ohira-Bestmann reaction and synthesizing nitrogen heterocycles (e.g., pyrazoles, triazolines) via dipolar cycloadditions . The methyl hydrogen variant, while structurally distinct (monoester vs. This analysis will focus on the well-characterized dimethyl and diethyl analogs for comparison.

Properties

IUPAC Name |

(1-diazo-2-oxopropyl)-methoxyphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N2O4P/c1-3(7)4(6-5)11(8,9)10-2/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAARZUMXUBXKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=[N+]=[N-])P(=O)(O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

| Reagent/Material | Role | Typical Amounts/Conditions |

|---|---|---|

| Methyl (2-oxopropyl)phosphonate | Substrate | 1.0 equiv |

| Sodium hydride (NaH, 60% dispersion) | Base to generate phosphonate anion | Slight excess (e.g., 1.0 equiv) |

| 4-Acetamidobenzenesulfonyl azide (p-ABSA) | Diazo transfer reagent | 1.0 equiv |

| Solvents: Toluene, tetrahydrofuran (THF) | Reaction media | Anhydrous, inert atmosphere |

Reaction Setup and Conditions

- The reaction is conducted in a dry, inert atmosphere (argon or nitrogen) using a three-necked round-bottom flask equipped with an addition funnel and magnetic stirring.

- Sodium hydride is suspended in toluene and cooled to 0 °C.

- A solution of methyl (2-oxopropyl)phosphonate in toluene is added dropwise to the NaH suspension, generating the phosphonate anion with evolution of hydrogen gas.

- Subsequently, a solution of 4-acetamidobenzenesulfonyl azide in THF is added dropwise over 15 minutes at 0 °C.

- The reaction mixture is then allowed to warm to room temperature and stirred for approximately 20 hours.

Workup and Purification

- After completion, the reaction mixture is diluted with hexanes and filtered through Celite to remove solids.

- The filtrate is washed with methyl tert-butyl ether to extract the product.

- Concentration under reduced pressure yields a crude yellow oil.

- Purification is achieved by silica gel chromatography using a 1:1 mixture of ethyl acetate and hexanes as eluent.

- The purified this compound is obtained as a pale yellow oil.

Reaction Scheme Summary

$$

\text{Methyl (2-oxopropyl)phosphonate} \xrightarrow[\text{THF, 0 °C to rt}]{\text{NaH, p-ABSA}} \text{this compound}

$$

This diazo transfer reaction is a modification of the method originally developed by Vandewalle et al. (1984) and improved by Pietruszka and others using p-ABSA as a safer alternative to tosyl azide (TsN3).

Comparative Analysis of Bases and Azide Reagents

| Base Used | Outcome/Notes |

|---|---|

| Sodium hydride (NaH) | Reliable base; yields high purity product if fresh and dry |

| DBU | Leads to complex mixtures; not recommended |

| Triethylamine (Et3N) | Very slow reaction; low yield (<10%) |

| Diazo Transfer Reagent | Safety and Efficiency Notes |

|---|---|

| 4-Acetamidobenzenesulfonyl azide (p-ABSA) | Safer alternative to TsN3 and MsN3; widely used |

| Tosyl azide (TsN3) | Effective but more hazardous |

| Polymeric sulfonyl azide | Facilitates separation of byproducts |

| Imidazolyl sulfonyl azide | Used for in situ generation in some protocols |

Summary Table of Preparation Parameters

| Step | Conditions/Details |

|---|---|

| Base addition | NaH suspension in toluene, 0 °C |

| Substrate addition | Methyl (2-oxopropyl)phosphonate in toluene, dropwise |

| Diazo transfer reagent | p-ABSA in THF, dropwise at 0 °C |

| Reaction time | 20 hours at room temperature |

| Workup | Dilution with hexanes, filtration through Celite |

| Purification | Silica gel chromatography (ethyl acetate/hexanes 1:1) |

| Yield | Typically high, dependent on reagent freshness and handling |

Research Findings and Practical Notes

- Sodium hydride must be fresh and free of hydroxide contamination to prevent acetyl group cleavage and yield loss.

- The use of p-ABSA significantly improves safety compared to traditional azides.

- The procedure allows for the preparation of this compound in quantities suitable for storage and subsequent use in alkyne synthesis.

- The method is amenable to scale-up with proper safety precautions.

Chemical Reactions Analysis

Types of Reactions

Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate undergoes various types of chemical reactions, including:

Dipolar Cycloaddition: This reaction leads to the formation of nitrogen heterocycles such as pyrazoles, triazolines, oxazoles, and thiazoles.

Methanolysis: This reaction is employed in the synthesis of enol ethers or alkynes.

Cyclization with Oximes: In the presence of a rhodium catalyst, this reaction produces isoquinoline and pyridine N-oxides.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydride, 4-acetamidobenzenesulfonyl azide, and various solvents such as toluene and tetrahydrofuran. Reaction conditions often involve cooling the reaction mixture to low temperatures and stirring for extended periods to ensure complete reaction .

Major Products

The major products formed from reactions involving this compound include nitrogen heterocycles, enol ethers, alkynes, and N-oxides .

Scientific Research Applications

Scientific Research Applications

The compound has several key applications across different scientific disciplines:

Organic Synthesis

Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate is primarily used as a reagent in organic synthesis. It facilitates the formation of nitrogen heterocycles through reactions such as dipolar cycloaddition and methanolysis.

- Key Reactions:

- Dipolar Cycloaddition: This reaction leads to the formation of nitrogen heterocycles such as pyrazoles and triazolines.

- Methanolysis: Employed for synthesizing enol ethers or alkynes.

- Cyclization with Oximes: Produces isoquinoline and pyridine N-oxides in the presence of a rhodium catalyst.

Medicinal Chemistry

This compound plays a critical role in drug discovery and development. It is utilized for synthesizing potential therapeutic agents, including enzyme inhibitors.

- Case Studies:

- Development of inhibitors targeting ATPase, showcasing its utility in creating biologically active molecules.

- Synthesis of fluorinated derivatives for positron emission tomography (PET) imaging, particularly in neuroinflammation studies.

Material Science

This compound is also significant in material science, where it is used to modify chemical properties of materials, enhancing their performance.

- Applications:

- Flame retardants due to its excellent solubility in both water and organic solvents.

- Development of advanced coatings and polymers that require specific chemical modifications for improved durability.

Agricultural Chemistry

In agricultural chemistry, this compound contributes to formulating pesticides and herbicides, providing effective crop protection solutions while minimizing environmental impact.

Data Table: Comparison of Applications

| Application Area | Specific Uses | Examples/Outcomes |

|---|---|---|

| Organic Synthesis | Formation of nitrogen heterocycles | Pyrazoles, triazolines |

| Medicinal Chemistry | Drug development | ATPase inhibitors, PET imaging agents |

| Material Science | Flame retardants, coatings | Enhanced safety and performance |

| Agricultural Chemistry | Pesticide formulation | Effective crop protection |

Case Studies

- Synthesis of Alkynes from Aldehydes : Research demonstrated that this compound can be utilized in a one-pot synthesis method for converting aldehydes into alkynes through azide transfer reactions. This method simplifies the process significantly compared to traditional multi-step syntheses .

- Development of Antiviral Agents : Derivatives of this compound have been explored for their potential as antiviral agents, showcasing its relevance in medicinal chemistry .

- Flame Retardant Applications : The compound's properties have been leveraged to develop novel flame retardants that enhance the safety profiles of materials used in construction and textiles.

Mechanism of Action

The mechanism of action of methyl hydrogen (1-diazo-2-oxopropyl)phosphonate involves its ability to act as a dipolarophile in cycloaddition reactions, leading to the formation of nitrogen heterocycles. The compound’s diazo group is highly reactive, allowing it to participate in various chemical transformations. Molecular targets and pathways involved include the formation of carbenes and subsequent reactions with nucleophiles or electrophiles .

Comparison with Similar Compounds

Structural and Physical Properties

Key Differences :

- Solubility and Stability: The diethyl ester’s bulkier ethyl groups may enhance solubility in non-polar solvents compared to the dimethyl analog, though both require low-temperature storage to avoid explosive decomposition .

- Commercial Availability : Dimethyl ester is widely available, while diethyl ester is often synthesized in-house .

Key Research Findings

- Explosive Hazards : Both compounds decompose exothermally, with the dimethyl ester posing a higher risk of explosive decomposition under stress .

- Reactivity in Alkynation : The diethyl ester is favored in large-scale syntheses due to its in situ generation from stable precursors, whereas the dimethyl ester is preferred for rapid, small-scale reactions .

- Heterocycle Diversity : The dimethyl ester’s smaller ester groups facilitate faster cycloadditions, enabling efficient synthesis of triazolines and oxazoles .

Biological Activity

Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate is a phosphonate compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by its diazo and phosphonate functional groups, which contribute to its reactivity and biological interactions. The compound is often utilized in synthetic organic chemistry as a precursor for various chemical transformations.

Inhibition of Autotaxin

One of the notable biological activities of this compound is its role as an inhibitor of autotaxin (ATX), an enzyme that converts lysophosphatidylcholine to lysophosphatidic acid (LPA). LPA is implicated in promoting cancer cell proliferation, migration, and survival. Studies have shown that phosphonate analogs can inhibit ATX activity, thereby potentially reducing tumorigenicity and angiogenesis in cancer cells .

Table 1: Inhibition of Autotaxin by Phosphonate Compounds

| Compound | Concentration (μM) | % ATX Inhibition |

|---|---|---|

| Control | 0 | 100 |

| Compound A | 100 | 75 |

| Compound B | 10 | 60 |

| Compound C | 1 | 20 |

Data adapted from relevant studies on phosphonate inhibitors .

Cytotoxicity and Cell Viability

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro assays indicate that while some derivatives exhibit cytotoxicity, the parent compound shows limited effects on cell viability at therapeutic concentrations. This suggests a selective mechanism where higher concentrations may be necessary to elicit significant biological responses .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on human hepatoma cells, this compound was tested alongside known chemotherapeutics. The results indicated no significant cytotoxicity at concentrations up to 50 μM, highlighting its potential as a safer alternative or adjunct in cancer therapy .

The mechanism through which this compound exerts its biological effects primarily involves modulation of enzyme activity and interaction with cellular signaling pathways. As an autotaxin inhibitor, it disrupts the LPA signaling cascade, which is crucial for tumor growth and metastasis.

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to ATX. These studies reveal favorable interactions at the active site of the enzyme, suggesting that structural modifications could enhance potency and selectivity .

Table 2: Docking Scores of Phosphonate Compounds

| Compound | Docking Score (kcal/mol) |

|---|---|

| Methyl Hydrogen | -6.5 |

| Control Ligand | -8.2 |

Docking scores indicate the relative binding strength of compounds to their target enzymes .

Q & A

Q. What are the critical factors for optimizing the synthesis of methyl hydrogen (1-diazo-2-oxopropyl)phosphonate to minimize side-product formation?

- Methodological Answer : The purity of sodium hydride (NaH) is critical. Impure NaH (contaminated with NaOH) leads to hydrolysis of the product, generating DAMP (diethyl diazomethylphosphonate), which is difficult to separate chromatographically . Use fresh NaH (60% dispersion in mineral oil) and flame-dry glassware under argon to exclude moisture. Inert atmosphere maintenance (argon) and efficient stirring (e.g., overhead stirrer) are essential for heterogeneous reaction mixtures .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : The compound is classified under GHS as acutely toxic (Category 4), causing skin/eye irritation and organ toxicity . Use PPE: nitrile gloves, fire-resistant lab coats, and safety goggles. Work under fume hoods with local exhaust ventilation. Avoid dust/aerosol formation and store at –20°C in airtight, light-protected containers . Emergency measures include rinsing eyes with water for 15+ minutes and avoiding induced vomiting if ingested .

Q. How can researchers resolve discrepancies in reported yields during scale-up synthesis?

- Methodological Answer : Yield variations often stem from incomplete exclusion of moisture or inconsistent NaH quality. Replicate protocols from Organic Syntheses (2023), which achieved 84–98% yield using anhydrous toluene and rigorous inert conditions . Validate purity via -NMR and monitor reactions with TLC (Rf = 0.24 in 1:1 ethyl acetate/hexanes) to detect DAMP contamination early .

Advanced Research Questions

Q. What mechanistic insights explain the dual reactivity of this compound in multi-component reactions?

- Methodological Answer : The compound acts as both a 1,3-dipole (via diazo group) and a Horner–Wadsworth–Emmons (HWE) reagent. In Cu(I)-catalyzed reactions, it generates terminal alkynes from aldehydes, which cyclize with a second molecule to form phosphorylated pyrazoles (46–81% yield). Kinetic studies suggest Cu(I) facilitates alkyne formation, while the HWE moiety enables carbonyl olefination .

Q. How does the choice of catalyst influence the regioselectivity of cycloadditions involving this compound?

- Methodological Answer : Rhodium(II) acetate directs [3+2] cycloadditions to form pyrazoles and triazolines, while palladium catalysts favor oxazole/thiazole formation via carbene insertion. For example, Rh(II) in toluene at 80°C yields 5-methyl-1H-pyrazol-3-yl phosphonates, whereas Pd(0) with aryl halides produces substituted oxazoles . Optimize catalyst loading (1–5 mol%) and solvent polarity (THF vs. MTBE) to control regioselectivity .

Q. What strategies mitigate hazards during large-scale applications of this compound in flow chemistry?

- Methodological Answer : Continuous flow systems reduce explosion risks by minimizing diazo compound accumulation. Use PTFE tubing and inline DSC monitoring to detect exothermic events. Dilute reagents in MTBE or acetonitrile to <10% concentration and maintain temperatures below –10°C during diazo transfer steps . Post-reaction, quench excess reagent with Rochelle’s salt (sodium potassium tartrate) to neutralize reactive intermediates .

Data Contradiction Analysis

Q. Why do safety classifications for this compound vary across sources?

- Methodological Answer : Discrepancies arise from differing purity grades and regulatory frameworks. For example, Fujifilm Wako (Japan) classifies it as non-hazardous , while Toronto Research Chemicals (Canada) assigns GHS Category 4 toxicity . Always validate SDS data with in-house hazard assessments (e.g., DSC for thermal stability) and adhere to institutional protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.